molecular formula C26H38N2O3 B11542116 1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea

1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea

Cat. No.: B11542116
M. Wt: 426.6 g/mol
InChI Key: KJGSPWJKVJURLX-UHFFFAOYSA-N
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Description

1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea is an organic compound with the molecular formula C26H38N2O3 It is characterized by the presence of a decyloxy group attached to a phenyl ring and a methoxyphenyl group attached to an ethyl urea moiety

Preparation Methods

The synthesis of 1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-(decyloxy)aniline and 1-(4-methoxyphenyl)ethyl isocyanate.

    Reaction Conditions: The reaction between 4-(decyloxy)aniline and 1-(4-methoxyphenyl)ethyl isocyanate is carried out under controlled conditions, typically in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired urea derivative.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position, using reagents such as N-bromosuccinimide (NBS) or other halogenating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound may find applications in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-[4-(Decyloxy)phenyl]-3-[1-(4-methoxyphenyl)ethyl]urea can be compared with other similar compounds, such as:

    1-[4-(Decyloxy)phenyl]-3-(4-isopropylbenzyl)urea: This compound has a similar structure but with an isopropylbenzyl group instead of a methoxyphenyl group.

    1-(4-Decyloxyphenyl)-3-[1-(4-methoxyphenyl)ethyl]urea: This compound has a similar structure but with slight variations in the positioning of functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H38N2O3

Molecular Weight

426.6 g/mol

IUPAC Name

1-(4-decoxyphenyl)-3-[1-(4-methoxyphenyl)ethyl]urea

InChI

InChI=1S/C26H38N2O3/c1-4-5-6-7-8-9-10-11-20-31-25-18-14-23(15-19-25)28-26(29)27-21(2)22-12-16-24(30-3)17-13-22/h12-19,21H,4-11,20H2,1-3H3,(H2,27,28,29)

InChI Key

KJGSPWJKVJURLX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)NC(=O)NC(C)C2=CC=C(C=C2)OC

Origin of Product

United States

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